ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N'-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide
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Overview
Description
Ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide involves multiple steps. The process typically starts with the bromination of an indole derivative, followed by the introduction of the acetyloxy group. The phenylcarbamimidoyl group is then added through a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and phenylcarbamimidoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The phenylcarbamimidoyl group may also play a role in binding to specific enzymes or proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
- 6-Bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid ethyl ester
Uniqueness
What sets ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylcarbamimidoyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N'-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4S.BrH/c1-4-29-21(28)20-15-10-19(30-13(2)27)16(23)11-17(15)26(3)18(20)12-31-22(24)25-14-8-6-5-7-9-14;/h5-11H,4,12H2,1-3H3,(H2,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPXTAHSRPRICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC(=NC3=CC=CC=C3)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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